Magnesium perchlorate

Description

Properties

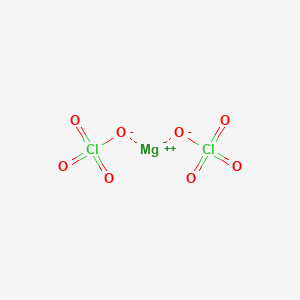

IUPAC Name |

magnesium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCRDALPQLDDFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(ClO4)2, Cl2MgO8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890617 | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium perchlorate appears as a white crystalline solid. Strongly absorbs water from air and dissolves in it. Accordingly, used as a regenerable drying agent. May explode under prolonged exposure to heat or fire., White deliquescent solid; [CAMEO] Odorless; [HSDB] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes above 482.0 °F (USCG, 1999) | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

99.3 G/100 CC OF H20 & 23.96 G/100 CC OF ALCOHOL, EACH AT 25 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.2, Density = 1.98; decomposes at 185-190 °C /Hexahydrate/ | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Grade or purity: Pure anhydrous; 65-68% solution of hexahydrate in water. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, granular, or flaky powder | |

CAS No. |

10034-81-8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N77Z541YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 250 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Magnesium Perchlorate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of magnesium perchlorate (B79767), a compound of significant interest in various research and industrial applications, including as a powerful drying agent and a catalyst in organic synthesis. This document outlines detailed experimental protocols for its preparation from common starting materials and a comprehensive suite of analytical techniques for its thorough characterization.

Synthesis of Magnesium Perchlorate

This compound can be synthesized through several routes, primarily involving the reaction of a magnesium source with perchloric acid. The choice of starting material—magnesium oxide, magnesium carbonate, or magnesium metal—influences the reaction conditions and purification strategy.

Synthesis from Magnesium Oxide

This method involves the direct neutralization of magnesium oxide with perchloric acid.

Reaction: MgO + 2HClO₄ → Mg(ClO₄)₂ + H₂O

Experimental Protocol:

-

Carefully add chemically pure magnesium oxide to a 30% aqueous solution of perchloric acid until the solution is saturated.

-

Filter the solution to remove any undissolved magnesium oxide.

-

Adjust the filtrate to a weakly acidic pH using a few drops of perchloric acid, using Congo red as an indicator.

-

Gently heat the solution until a crystalline film appears on the surface.

-

Allow the solution to cool to room temperature to facilitate crystallization.

-

Collect the crystals by filtration.

-

For purification, dissolve the crystals in hot deionized water, filter out any insoluble impurities, and then recrystallize by evaporation and cooling.

-

Dry the purified crystals under vacuum to obtain this compound, typically as the hexahydrate.

Synthesis from Magnesium Carbonate

This method utilizes the reaction between magnesium carbonate and perchloric acid, which produces carbon dioxide as a byproduct.[1]

Reaction: MgCO₃ + 2HClO₄ → Mg(ClO₄)₂ + H₂O + CO₂

Experimental Protocol:

-

To a stirred aqueous suspension of excess magnesium carbonate, slowly add concentrated perchloric acid.[1] The reaction is vigorous due to the evolution of carbon dioxide.

-

Continue the addition of perchloric acid until the effervescence ceases, ensuring a slight excess of magnesium carbonate remains to precipitate any iron impurities.[1]

-

Stir the mixture to facilitate the removal of dissolved carbon dioxide.[1]

-

Filter the solution to remove the excess magnesium carbonate and any precipitated impurities.

-

The resulting solution of this compound can then be concentrated by heating and cooled to induce crystallization.

-

The crystals are collected by filtration and can be recrystallized from hot water for higher purity.

Synthesis from Magnesium Metal

For applications requiring very high purity this compound, synthesis directly from high-purity magnesium metal is a preferred, albeit more hazardous, method.[1]

Reaction: Mg + 2HClO₄ → Mg(ClO₄)₂ + H₂

Experimental Protocol:

-

In a well-ventilated fume hood and behind a blast shield, create a highly dispersed aqueous slurry of hydrated magnesium oxide by reacting high-purity magnesium metal particles with water in the presence of a small, activating amount of perchloric acid.[1]

-

Once the initial reaction subsides, gradually add a stoichiometric amount of concentrated perchloric acid to the vigorously agitated slurry.[1] The rate of addition should be controlled to keep the temperature below the boiling point of the mixture.

-

After the stoichiometric amount of acid has been added, add a slight excess to ensure the reaction goes to completion, resulting in an acidic solution.[1]

-

Neutralize the excess acid by adding a small amount of magnesium carbonate. This also helps to adsorb and remove any residual heavy metal impurities.[1]

-

Filter the solution to obtain a clear, high-purity aqueous solution of this compound.

-

Crystallize the product by controlled evaporation and cooling.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound from different starting materials.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Purity Analysis

2.1.1. Titration for Magnesium Content

The magnesium content can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water in a volumetric flask.

-

Pipette an aliquot of this solution into an Erlenmeyer flask and dilute with deionized water.

-

Add a pH 10 ammonia (B1221849) buffer solution.

-

Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.

-

Titrate with a standardized EDTA solution until the color changes to a clear blue, indicating the endpoint.

-

The concentration of magnesium can be calculated from the volume of EDTA solution used.

2.1.2. Gravimetric Analysis for Perchlorate Content

The perchlorate content can be determined by precipitating it as potassium perchlorate, which has low solubility in ethanol (B145695).

Experimental Protocol:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in a minimal amount of water.

-

Add a solution of potassium acetate (B1210297) in ethanol to precipitate potassium perchlorate.

-

Ensure the water content of the precipitating medium is low (≤ 5 vol%) for quantitative precipitation.

-

Filter the precipitate using a pre-weighed filtering crucible.

-

Wash the precipitate with small portions of ethanol to remove any soluble impurities.

-

Dry the crucible and precipitate to a constant weight in an oven.

-

The mass of the potassium perchlorate precipitate can be used to calculate the perchlorate content in the original sample.

Spectroscopic and Thermal Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the perchlorate anion and the presence of water of hydration.

Experimental Protocol:

-

Prepare a solid sample by grinding the this compound crystals with dry potassium bromide (KBr) and pressing the mixture into a pellet. Alternatively, for hydrated samples, Attenuated Total Reflectance (ATR)-FTIR can be used.

-

Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the perchlorate ion and water.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Mg(ClO₄)₂ |

| O-H stretching (water of hydration) | ~3254 |

| Cl-O asymmetric stretching (ν₃) | ~1130 and ~1060 (doublet) |

| Cl-O symmetric stretching (ν₁) | ~962 and ~945 (doublet) |

| Cl-O asymmetric bending (ν₄) | ~622 |

2.2.2. X-ray Diffraction (XRD)

Powder XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

Experimental Protocol:

-

Grind the crystalline sample to a fine powder using an agate mortar and pestle.

-

Mount the powder on a sample holder. For anhydrous or highly hygroscopic forms, a sealed sample holder is necessary.[2]

-

Collect the diffraction pattern using a diffractometer with a common X-ray source (e.g., Cu Kα radiation).

-

Scan a suitable 2θ range (e.g., 10-80°) with appropriate step size and scan speed.

-

The resulting diffractogram can be compared with standard patterns from crystallographic databases to identify the phase(s) present.

| Hydrate Form | Crystal System | Space Group |

| Anhydrous (Mg(ClO₄)₂) | Monoclinic | P2₁/c |

| Dihydrate (Mg(ClO₄)₂·2H₂O) | Monoclinic | C2/m |

| Tetrahydrate (Mg(ClO₄)₂·4H₂O) | Monoclinic | C2 |

| Hexahydrate (Mg(ClO₄)₂·6H₂O) | Orthorhombic | Pmn2₁ |

2.2.3. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration behavior of this compound hydrates.

Experimental Protocol:

-

Place a small, accurately weighed sample (e.g., 5-20 mg) into a TGA/DSC crucible.[3]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 2-10 °C/min).[3]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

The TGA curve reveals the temperatures at which water is lost, and the DSC curve shows the corresponding endothermic or exothermic events.

| Dehydration Step | Approximate Temperature Range (°C) | Water Molecules Lost | Associated Thermal Event |

| Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O | 130 - 148 | 2 | Endotherm |

| Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O | 150 - 197 | 2 | Endotherm |

| Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂ | 230 - 278 | 2 | Endotherm |

| Decomposition of Mg(ClO₄)₂ | > 250 | - | Exotherm |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of synthesized this compound.

References

An In-depth Technical Guide to the Crystal Structure of Magnesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of magnesium perchlorate (B79767) (Mg(ClO₄)₂), a powerful oxidizing agent and drying agent. The structural characteristics of its anhydrous and various hydrated forms are critical for understanding its properties and reactivity, which is of significant interest in chemical synthesis and materials science. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the structural relationships and experimental workflows.

Introduction to Magnesium Perchlorate and its Crystalline Forms

This compound is a hygroscopic, white crystalline solid that can exist in an anhydrous state or as several hydrates, with the hexahydrate being common.[1] The arrangement of the magnesium (Mg²⁺) and perchlorate (ClO₄⁻) ions, along with water molecules in the hydrates, defines the crystal structure and ultimately influences the material's physical and chemical behavior. The crystal structures of the anhydrous form and its di-, tetra-, and hexahydrated states have been elucidated primarily through X-ray powder diffraction (XRPD) techniques.[2][3]

Crystal Structure Analysis of this compound Forms

The crystal structures of anhydrous and hydrated this compound have been determined through advanced diffraction studies. The following sections present the detailed crystallographic data for each form.

Anhydrous this compound (Mg(ClO₄)₂)

The crystal structure of anhydrous this compound was previously unknown and has been identified as a new structure type.[3][4] It is characterized by a three-dimensional network of corner-sharing MgO₆ octahedra and ClO₄ tetrahedra.[3] In this network, each MgO₆ octahedron shares its corners with six different ClO₄ tetrahedra, while each ClO₄ tetrahedron shares three of its corners with MgO₆ octahedra, leaving one oxygen atom unshared.[3][4] This arrangement creates one-dimensional channels along the[5] direction.[3]

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Chemical Formula | Mg(ClO₄)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5335 (4) |

| b (Å) | 7.9043 (4) |

| c (Å) | 7.9043 (4) |

| β (°) | 109.853 (3) |

| Volume (ų) | 442.85 (4) |

| Z | 2 |

Data sourced from laboratory X-ray powder diffraction data.[3]

This compound Hydrates

The crystal structures of this compound hydrates are distinct from the anhydrous form and change with the degree of hydration. The coordination of the magnesium ion is a key feature, typically involving an octahedral arrangement with water molecules and perchlorate ions.

Upon dehydration, the higher hydrates of this compound transform into the dihydrate. This phase consists of double corner-sharing chains of octahedra and polyhedra.[2][6]

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Chemical Formula | Mg(ClO₄)₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 12.872 (1) |

| b (Å) | 7.420 (1) |

| c (Å) | 5.378 (1) |

| β (°) | 103.88 (1) |

| Volume (ų) | 499.5 (1) |

| Z | 2 |

Data obtained from in-situ X-ray powder diffraction during controlled dehydration.[2]

The tetrahydrate form exhibits a decrease in symmetry compared to the hexahydrate.[2] The magnesium cations are equatorially coordinated by four water molecules, with two perchlorate tetrahedra at the apices.[2][6] A later revision of the initial structural analysis suggested a different space group, C2/m, providing a more accurate model.[7]

Table 3: Crystallographic Data for this compound Tetrahydrate (Revised)

| Parameter | Value |

| Chemical Formula | Mg(ClO₄)₂·4H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 13.012 (1) |

| b (Å) | 7.502 (1) |

| c (Å) | 6.421 (1) |

| β (°) | 109.11 (1) |

| Volume (ų) | 592.1 (1) |

| Z | 2 |

Revised data from a restrained Rietveld analysis.[7]

In the hexahydrate, each magnesium ion is octahedrally coordinated by six water molecules. The isolated perchlorate tetrahedra form two-dimensional rings around these octahedra.

Table 4: Crystallographic Data for this compound Hexahydrate

| Parameter | Value |

| Chemical Formula | Mg(ClO₄)₂·6H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 7.56 |

| b (Å) | 10.12 |

| c (Å) | 5.28 |

| Volume (ų) | 403.7 |

| Z | 2 |

Data based on early structural determination.

Experimental Protocols

The determination of the crystal structures of this compound and its hydrates primarily relies on X-ray powder diffraction (XRPD) coupled with advanced data analysis methods.

Synthesis and Sample Preparation

-

Anhydrous this compound: The anhydrous form is typically obtained by heating this compound hexahydrate at 523 K for 2 hours under vacuum.[3][4]

-

Hydrated Magnesium Perchlorates: The various hydrated forms can be studied by controlling the temperature and relative humidity around a sample of this compound hexahydrate.[2] For instance, the tetrahydrate is formed by heating the hexahydrate to 348 K, and the dihydrate is formed at 423 K.[2][6]

X-ray Powder Diffraction (XRPD) Data Collection

-

In-situ Analysis: For studying the dehydration process, an environmental cell equipped with a heating stage and a humidity generator is interfaced with the X-ray diffractometer.[2][6] This allows for the collection of diffraction data under controlled temperature and water vapor pressure.

-

Data Collection Parameters: Diffraction patterns are typically collected using Cu Kα radiation. The data is recorded over a specific 2θ range to capture the characteristic diffraction peaks of the different phases.

Crystal Structure Solution and Refinement

-

Ab Initio Structure Determination: For previously unknown structures, an ab initio method like the charge-flipping algorithm is employed to solve the crystal structure from the powder diffraction data.[2][6]

-

Rietveld Refinement: Once an initial structural model is obtained, the Rietveld method is used to refine the crystal structure parameters.[2][6] This involves fitting the entire calculated diffraction pattern to the experimental data to optimize lattice parameters, atomic positions, and other structural details. A fundamental-parameters approach can be incorporated into the Rietveld refinement to improve the accuracy of the results.[2][6]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound hydrates and the structural relationships between the different crystalline forms.

Caption: Experimental workflow for crystal structure determination of this compound hydrates.

Caption: Structural relationships and phase transitions of this compound upon dehydration.

References

- 1. This compound | 10034-81-8 [chemicalbook.com]

- 2. Determination of the crystal structure of this compound hydrates by X-ray powder diffraction and the charge-flipping method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound anhydrate, Mg(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revision of the Mg(ClO4)2·4H2O crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lpi.usra.edu [lpi.usra.edu]

An In-depth Technical Guide to the Thermodynamic Properties of Anhydrous Magnesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of anhydrous magnesium perchlorate (B79767) (Mg(ClO₄)₂). The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this compound. This document includes key thermodynamic data, detailed experimental methodologies for their determination, and a visualization of a relevant chemical pathway.

Core Thermodynamic Properties

Anhydrous magnesium perchlorate is a powerful oxidizing agent and a highly effective desiccant. A thorough understanding of its thermodynamic properties is crucial for its safe handling, application in synthesis, and for modeling its behavior in various systems.

Data Presentation

The following table summarizes the key quantitative thermodynamic data for anhydrous this compound.

| Thermodynamic Property | Symbol | Value | Units |

| Molar Mass | M | 223.21 | g/mol |

| Standard Enthalpy of Formation | ΔH°f | -568.90[1] | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -471.8 | kJ/mol |

| Standard Molar Entropy | S° | 225.9 | J/(mol·K) |

| Decomposition Temperature | Td | 250[1] | °C |

| Heat of Solution | ΔHsoln | -140 | cal/g |

Experimental Protocols

The determination of the thermodynamic properties of inorganic salts like anhydrous this compound relies on precise calorimetric techniques. Below are detailed methodologies for key experiments.

Determination of the Standard Enthalpy of Formation (ΔH°f) by Solution Calorimetry

The standard enthalpy of formation of anhydrous this compound can be determined indirectly using solution calorimetry by applying Hess's Law. This involves measuring the heat of solution of the salt in a suitable solvent.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of formation via solution calorimetry.

Methodology:

-

Calorimeter Setup: A constant-pressure calorimeter, such as a coffee-cup calorimeter, is assembled. A precise volume of deionized water is added, and the system is allowed to reach thermal equilibrium. The initial temperature (Tinitial) is recorded.

-

Sample Introduction: A precisely weighed sample of anhydrous this compound is added to the water in the calorimeter.

-

Data Acquisition: The solution is continuously stirred, and the temperature is recorded at regular intervals until a stable final temperature (Tfinal) is reached.

-

Calculations:

-

The heat absorbed by the solution (qsolution) is calculated using the formula: qsolution = msolution × csolution × ΔT where m is the mass of the solution, c is the specific heat capacity of the solution (approximated as that of water), and ΔT is the change in temperature (Tfinal - Tinitial).

-

The enthalpy of solution (ΔHsoln) per mole of salt is then determined.

-

By using known standard enthalpies of formation for the constituent ions in their aqueous states, the standard enthalpy of formation of the anhydrous salt can be calculated using a thermochemical cycle based on Hess's Law.

-

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

Experimental Workflow:

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a well-known heat capacity, such as sapphire.

-

Baseline Measurement: A baseline scan is performed with empty sample and reference pans to account for any instrumental asymmetry.

-

Sample Measurement: A precisely weighed sample of anhydrous this compound is hermetically sealed in a sample pan. The sample and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The sample is heated at a constant rate over the desired temperature range. The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of the baseline and the standard material.

Signaling Pathways and Logical Relationships

Anhydrous this compound is not typically involved in biological signaling pathways. However, its chemical reactivity is of significant interest, particularly its thermal decomposition and its role as a catalyst in organic synthesis.

Thermal Decomposition Pathway

Anhydrous this compound decomposes upon heating, primarily yielding magnesium chloride and oxygen.

Caption: Thermal decomposition of anhydrous this compound.

This decomposition reaction is highly exothermic and can be vigorous, highlighting the importance of temperature control when working with this compound. The decomposition products are magnesium chloride and oxygen gas.

Catalytic Role in 1,4-Dihydropyridine (B1200194) Synthesis

This compound acts as an effective Lewis acid catalyst in the synthesis of 1,4-dihydropyridines, which are a class of compounds with significant pharmaceutical applications.[2]

Caption: Catalytic cycle of Mg(ClO₄)₂ in 1,4-dihydropyridine synthesis.

In this reaction, this compound activates the α,β-unsaturated aldehyde, facilitating a Michael addition with the β-enaminoester. This is followed by an intramolecular cyclization to yield the 1,4-dihydropyridine product. The use of Mg(ClO₄)₂ often leads to high yields with minimal by-product formation.[2]

References

Solubility of Magnesium Perchlorate in Common Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium perchlorate (B79767) in a range of common organic solvents. The information is intended for professionals in research, science, and drug development who utilize this compound for its potent desiccant properties or as a catalyst in various chemical reactions. This document summarizes quantitative solubility data, details experimental methodologies for its determination, and provides a visual workflow for assessing solubility.

Core Data: Solubility of Magnesium Perchlorate

The solubility of anhydrous this compound varies significantly across different classes of organic solvents. The following tables consolidate available quantitative data to facilitate comparison.

Table 1: Solubility in Alcohols

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 25 | 51.8[1] |

| Ethanol | C₂H₅OH | 25 | 24.0[1] |

| 1-Propanol | C₃H₇OH | 25 | 73.4[1] |

| 1-Butanol | C₄H₉OH | 25 | 64.4[1] |

| Isobutanol | (CH₃)₂CHCH₂OH | 25 | 45.5[1] |

Table 2: Solubility in Ketones and Esters

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | (CH₃)₂CO | 25 | 42.9[1] |

| Ethyl Acetate | CH₃COOC₂H₅ | 25 | 70.9[1] |

Table 3: Solubility in Ethers

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Diethyl Ether | (C₂H₅)₂O | 25 | 0.0643 | A significantly higher value of 0.2908 g/100g has been previously reported, but is considered less reliable due to potential moisture contamination during the experiment. |

| Diethyl Ether | (C₂H₅)₂O | 15 | 0.0352 | |

| Diethyl Ether | (C₂H₅)₂O | 0 | 0.0158 |

Experimental Protocols for Solubility Determination

The accurate determination of this compound solubility in organic solvents is critically dependent on the rigorous exclusion of atmospheric moisture, as both the anhydrous salt and many organic solvents are highly hygroscopic. The isothermal equilibrium method, often referred to as the shake-flask method, is the most reliable approach.

General Principle

An excess of the solid solute (anhydrous this compound) is agitated with the solvent at a constant temperature until the solution becomes saturated and is in equilibrium with the undissolved solid. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology for a Key Experiment: Solubility in Diethyl Ether

The following protocol is adapted from the meticulous work of Rowley and Seiler, which addressed discrepancies in previously reported solubility data for this compound in diethyl ether.

1. Materials and Preparation:

-

Anhydrous this compound: Commercial anhydrous this compound (often sold as "Dehydrite") should be freshly dehydrated at 250°C under vacuum using an oil pump. The purity should be verified to be >99.9%.

-

Anhydrous Diethyl Ether: Reagent-grade diethyl ether should be dried over sodium wire and then distilled. The middle fraction of the distillate should be collected and stored over fresh sodium wire.

2. Apparatus:

-

A custom-designed apparatus that allows for the handling of both the anhydrous salt and the solvent without exposure to the atmosphere is crucial. This typically involves a sealed system with mercury seals and drying tubes.

-

A constant temperature bath capable of maintaining the temperature within ±0.1°C.

-

Weighing bottles with ground-glass stoppers.

-

Filtration apparatus that can be operated in a closed system (e.g., a sealed tube with glass wool).

3. Procedure:

-

A known quantity of freshly dehydrated this compound is introduced into the reaction vessel of the sealed apparatus.

-

The apparatus is evacuated to remove any residual moisture.

-

Anhydrous diethyl ether is then distilled directly into the reaction vessel containing the this compound.

-

The sealed vessel is placed in a constant temperature bath and agitated (e.g., by rotating end-over-end) for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended).

-

After agitation, the vessel is allowed to stand in the constant temperature bath until the undissolved solid has completely settled.

-

The clear, saturated supernatant is then carefully decanted and filtered through a pre-dried glass wool filter within the closed system into a pre-weighed weighing bottle.

-

The weighing bottle is immediately stoppered and weighed to determine the mass of the solution.

-

The diethyl ether is then evaporated from the solution (e.g., in a vacuum desiccator over a suitable absorbent).

-

The residue of this compound is dried to a constant weight.

4. Analysis and Calculation:

-

The mass of the dissolved this compound is determined by the difference in the weight of the weighing bottle before and after evaporation and drying.

-

The mass of the diethyl ether is calculated by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

The solubility is expressed as grams of this compound per 100 grams of diethyl ether.

Adaptation for Other Organic Solvents

The above protocol can be adapted for other organic solvents such as alcohols, ketones, and esters. Key considerations include:

-

Solvent Purity and Anhydrous Conditions: All solvents must be rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) to ensure they are anhydrous.

-

Analytical Method: For solvents with higher boiling points where complete evaporation is difficult, or for a more rapid analysis, alternative analytical methods can be employed to determine the concentration of this compound in the saturated solution:

-

Gravimetric Analysis: A known volume of the saturated solution can be taken, and the perchlorate can be precipitated as an insoluble salt (e.g., potassium perchlorate by the addition of a potassium salt in a suitable co-solvent). The precipitate is then filtered, dried, and weighed.

-

Titrimetric Analysis: The magnesium content of the saturated solution can be determined by complexometric titration with EDTA.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound in an organic solvent, emphasizing the critical points for ensuring accuracy.

Caption: Workflow for determining this compound solubility.

References

A Comprehensive Safety Guide to Magnesium Perchlorate in Academic Laboratories

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety protocols and handling procedures for magnesium perchlorate (B79767), a powerful oxidizing agent frequently used as a desiccant in academic and research laboratories. Adherence to these guidelines is critical to mitigate the significant risks of fire, explosion, and chemical burns associated with this compound. This document synthesizes information from multiple safety data sheets (SDSs) to provide a comprehensive resource for laboratory personnel.

Hazard Identification and Classification

Magnesium perchlorate (Mg(ClO₄)₂) is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to ensure safe handling and storage.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer.[1][2][3] |

| Skin irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious eye irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

NFPA 704 Diamond:

| Health (Blue) | Flammability (Red) | Instability (Yellow) | Special (White) |

| 2 | 0 | 2 | OX |

Source: Cole-Parmer Material Safety Data Sheet. Note: NFPA ratings are estimated.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | Cl₂MgO₈ |

| Molecular Weight | 223.21 g/mol [4] |

| Appearance | White crystalline solid |

| Odor | Odorless[4] |

| Melting Point | 251 °C (decomposes) |

| Solubility | Soluble in water |

| Stability | Stable under normal temperatures and pressures.[5] |

Safe Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

-

Do not smoke, eat, or drink in areas where this compound is handled.[7][8]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and gloves.[9]

-

Minimize the quantities of this compound used and stored in the laboratory.[10]

Storage:

-

Keep containers tightly closed to prevent moisture absorption.[1][4]

-

Store away from combustible materials, reducing agents, strong acids, and other incompatible substances.[4][5][11] A comprehensive list of incompatible materials is provided in the section below.

-

Do not store on wooden shelves or pallets.[10]

Incompatible Materials

This compound can react violently or form explosive mixtures with a wide range of substances. Avoid contact with the following:

-

Reducing agents[11]

-

Powdered metals[4]

-

Dimethyl sulfoxide (B87167) (DMSO)[5]

-

Ethanol (forms explosive ethyl perchlorate)[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent personal injury.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] |

| Skin and Body Protection | Laboratory coat and closed-toe shoes.[4] |

| Respiratory Protection | For large spills or in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4] |

Fire-Fighting Measures:

-

This compound is a strong oxidizer and will intensify any fire.[1][2][3]

-

Use a water spray to cool containers and suppress the fire. Do NOT use dry chemical or carbon dioxide extinguishers.[5]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][3][5]

Accidental Release Measures:

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material into a designated, labeled waste container.[5][6]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[6][10] Cover with a non-combustible absorbent material like sand or vermiculite.[10][12] Collect the material and place it in a suitable container for disposal.[10][12]

Disposal Procedures

The disposal of this compound and its waste must be handled with extreme care and in accordance with institutional and local regulations.

Experimental Protocol for Chemical Reduction of this compound Waste:

This protocol outlines a method for the chemical reduction of perchlorate ions to the less hazardous chloride ions. This procedure should only be performed by trained personnel in a controlled laboratory setting.

-

Preparation:

-

Perform the entire procedure in a certified chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

If the waste is solid this compound, dissolve it in water to create a dilute solution (e.g., less than 5% w/v). For existing solutions, dilute further if necessary.

-

-

Acidification:

-

Place the beaker containing the dilute this compound solution on a stir plate with a stir bar and begin gentle stirring.

-

Slowly add a dilute solution of a strong acid (e.g., 1M sulfuric acid) to the perchlorate solution.

-

Monitor the pH of the solution using a pH meter or pH paper. Continue adding acid until the pH is less than 3.

-

-

Reduction:

-

Prepare a solution of a suitable reducing agent, such as sodium bisulfite (NaHSO₃).

-

Slowly add the reducing agent solution to the acidified perchlorate solution while stirring continuously. The reaction is exothermic, so the addition should be slow to control the temperature.

-

A common stoichiometric ratio for the reduction of chlorate (B79027) (ClO₃⁻) with bisulfite (HSO₃⁻) is 1:3.[13] It is recommended to use an excess of the reducing agent to ensure complete reaction.

-

-

Verification of Complete Reduction:

-

After the addition of the reducing agent is complete, continue stirring for at least one hour.

-

Test for the presence of residual perchlorate using an appropriate analytical method, such as ion chromatography or a qualitative test with a suitable indicator (e.g., potassium iodide in acidic solution, where the absence of a color change indicates the absence of an oxidizer).

-

-

Neutralization and Final Disposal:

-

Once the absence of perchlorate is confirmed, neutralize the acidic solution by slowly adding a base (e.g., 1M sodium hydroxide) until the pH is between 6.0 and 9.0.

-

The resulting solution, containing primarily magnesium chloride and other salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.[13]

-

Conclusion

This compound is a valuable laboratory chemical that poses significant risks if not handled and stored correctly. By understanding its hazards, implementing strict safety protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely utilize this compound in their work. Always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before working with this compound.

References

- 1. sds.mcmaster.ca [sds.mcmaster.ca]

- 2. uicinc.com [uicinc.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.be [fishersci.be]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. isolab.ess.washington.edu [isolab.ess.washington.edu]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. IsoLab - this compound [isolab.ess.washington.edu]

- 10. rowe.com.au [rowe.com.au]

- 11. uicinc.com [uicinc.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. benchchem.com [benchchem.com]

CAS number and molecular weight of magnesium perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and protocols relevant to the handling and use of magnesium perchlorate (B79767) in a research environment.

Core Properties of Magnesium Perchlorate

This compound, sold under trade names like Anhydrone, is an inorganic salt with the chemical formula Mg(ClO₄)₂[1][2]. It is a powerful oxidizing agent and is recognized for its exceptional capacity as a drying agent for gas analysis[1][2].

The quantitative properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 10034-81-8 | [1][3][4] |

| Molecular Weight | 223.21 g/mol | [1] |

| Molecular Formula | Mg(ClO₄)₂ | [1] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 251 °C (decomposes) | [2][4] |

| Density | 2.21 g/cm³ | [4] |

| Solubility in Water | Highly soluble | [2][4] |

Experimental Protocols

Due to its properties as a superior desiccant, a primary application of this compound in research is for the intensive drying of gas streams[2][6].

This protocol details the methodology for removing moisture from a gas stream using anhydrous this compound.

Objective: To dry a gas to a very low residual water content.[7]

Materials:

-

Anhydrous this compound (granular)

-

Drying tube or packed column

-

Glass wool

-

Gas source with regulator

-

Flow meter

-

Hygrometer (to measure final moisture content)

Methodology:

-

Safety Precautions: Due to its hazardous nature as a strong oxidizer, this compound must be handled with appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[8][9] All handling should occur within a fume hood to prevent inhalation of dust.[6] Avoid contact with combustible and organic materials.[4][9][10]

-

Column Preparation:

-

Insert a plug of glass wool into the bottom of the drying tube.

-

Carefully add the anhydrous this compound granules into the tube. Tap the tube gently to ensure even packing, which helps prevent the formation of channels that would allow gas to bypass the desiccant.[7]

-

Place a second plug of glass wool on top of the desiccant bed. This prevents the solid particles from being carried out by the gas flow.[7]

-

-

System Assembly:

-

Connect the gas source outlet to the inlet of the prepared drying column.

-

Connect the outlet of the column to a flow meter to monitor the gas flow rate.

-

Connect the flow meter outlet to a hygrometer to measure the moisture content of the dried gas.[7]

-

-

Drying Process:

-

Using the regulator, set the desired flow rate for the gas.

-

Allow the gas to pass through the packed column. The this compound will absorb the moisture from the gas stream.[7]

-

Monitor the hygrometer to confirm the desired level of dryness is achieved.

-

-

Shutdown and Storage:

Regeneration: The desiccant can be regenerated by carefully heating it to 220 °C under a vacuum to remove the absorbed water.[2][7]

Visualized Workflow

The following diagram illustrates the logical workflow for the gas drying experiment described above.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 10034-81-8 [chemicalbook.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. IsoLab - this compound [isolab.ess.washington.edu]

- 7. benchchem.com [benchchem.com]

- 8. uicinc.com [uicinc.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. alpharesources.com [alpharesources.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

An In-depth Technical Guide to the Vibrational Spectroscopy of Hydrated Magnesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of hydrated magnesium perchlorate (B79767), a compound of significant interest in various scientific fields, including planetary science and as a powerful drying agent. This document details the characteristic spectral features of magnesium perchlorate in its anhydrous and various hydrated forms, as observed through Raman and Infrared (IR) spectroscopy. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular structures and their spectroscopic correlations.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful non-destructive tool for probing the molecular structure and bonding within this compound and its hydrates. The vibrational modes of the perchlorate anion (ClO₄⁻) and the water molecules of hydration are sensitive to the local chemical environment, including the coordination with the magnesium cation (Mg²⁺) and the degree of hydration.

In its anhydrous form, this compound exhibits a more complex vibrational spectrum compared to its hydrated counterparts. This complexity arises from a reduction in the symmetry of the perchlorate anion due to partial covalent bonding with the magnesium cation.[1] Upon hydration, the introduction of water molecules leads to the formation of hydrated magnesium cations, [Mg(H₂O)ₙ]²⁺, which in turn affects the symmetry of the perchlorate anions and introduces new vibrational modes associated with the water molecules. The hexahydrate, Mg(ClO₄)₂·6H₂O, is a common and stable form where the magnesium cation is octahedrally coordinated by six water molecules.[2][3]

Quantitative Vibrational Data

The following tables summarize the key vibrational frequencies for anhydrous and hydrated this compound as observed in Raman and Infrared spectra. These values are critical for the identification and characterization of different hydration states.

Table 1: Raman Spectral Data for Anhydrous and Hexahydrated this compound

| Vibrational Mode | Anhydrous Mg(ClO₄)₂ (cm⁻¹)[1] | Mg(ClO₄)₂·6H₂O (cm⁻¹) | Assignment |

| ν₁(A₁) | 970 (doublet) | 934 | Cl-O symmetric stretch |

| ν₂(E) | 465 (doublet) | 460-495 | O-Cl-O symmetric bend |

| ν₃(F₂) | 1045 (doublet) | 1105-1130 | Cl-O asymmetric stretch |

| ν₄(F₂) | 630 (doublet) | 630 | O-Cl-O asymmetric bend |

| Mg-OClO₃ | ~300 (triplet: 331, 307, 285) | - | Mg-Perchlorate vibration |

| Mg-OH₂O | - | ~220 | Mg-Water stretching |

| O-H Stretch | - | ~3500 | Water of hydration |

Note: The splitting of the perchlorate bands in the anhydrous form is indicative of a reduction from Td symmetry.[1]

Table 2: Infrared (IR) Spectral Data for Anhydrous and Hydrated this compound

| Vibrational Mode | Anhydrous Mg(ClO₄)₂ (cm⁻¹)[1] | Hydrated Mg(ClO₄)₂ (cm⁻¹)[2] | Assignment |

| ν₃(F₂) | Complex envelope | 1105-1130 | Cl-O asymmetric stretch |

| ν₄(F₂) | Complex envelope | 630 | O-Cl-O asymmetric bend |

| H₂O Bend | - | ~1600 | Water of hydration |

| O-H Stretch | - | 3196-3254, 3580 | Water of hydration |

| Far-IR (Mg-O) | 390-200 | 130-215 | Mg-O vibrations |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible vibrational spectra. Below are generalized protocols for Raman and FT-IR spectroscopy of hydrated this compound, based on common practices cited in the literature.

Sample Preparation

-

Anhydrous this compound: Anhydrous Mg(ClO₄)₂ can be prepared by heating the hexahydrate at approximately 230°C under vacuum.[3][4] Due to its highly hygroscopic nature, the anhydrous sample must be handled in a dry environment (e.g., a glove box) to prevent rehydration.

-

Hydrated this compound: this compound hexahydrate (Mg(ClO₄)₂·6H₂O) is commercially available and can be used as received. Different hydration states (e.g., dihydrate and tetrahydrate) can be prepared by controlled heating of the hexahydrate.[3][5] For solution studies, salts are dissolved in deionized water to the desired concentration.

Raman Spectroscopy

A typical experimental setup for Raman spectroscopy of this compound would involve the following:

-

Spectrometer: A high-resolution Raman spectrometer, such as a Kaiser Hololab 5000 or similar, is suitable.

-

Excitation Source: A continuous-wave (cw) laser, commonly a green laser with a wavelength of 532 nm, is used for excitation.[6]

-

Data Acquisition:

-

Spectra are collected over a spectral range relevant to the perchlorate and water vibrational modes (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

-

The laser power should be optimized to maximize signal without causing sample degradation.

-

Accumulation of multiple scans is typically performed to improve the signal-to-noise ratio.

-

Fourier Transform Infrared (FT-IR) Spectroscopy

For FT-IR analysis, the following protocol is generally followed:

-

Spectrometer: A Bruker VERTEX 70 or a similar FT-IR spectrometer equipped with a suitable detector (e.g., DLATGS) is used.[6]

-

Sample Interface:

-

For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the sample is pressed firmly against the ATR crystal (e.g., diamond).

-

Alternatively, solid samples can be prepared as Nujol mulls or KBr pellets.[7]

-

-

Data Acquisition:

Visualizing Molecular Structures and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the vibrational spectroscopy of hydrated this compound.

Interpretation of Spectral Features

Perchlorate Anion Vibrations

The free perchlorate anion possesses tetrahedral (Td) symmetry, resulting in four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). In the Raman spectrum of hydrated this compound, where the perchlorate ion is largely unperturbed, these modes appear as single, sharp peaks.[1] However, in the anhydrous form, the direct interaction between the Mg²⁺ cation and the ClO₄⁻ anion lowers the symmetry, causing the degenerate ν₂, ν₃, and ν₄ modes to split into multiple components.[1] This splitting is a clear spectroscopic indicator of the anhydrous state.

Water of Hydration Vibrations

The vibrational spectra of hydrated this compound are also characterized by bands arising from the water molecules. The O-H stretching region (around 3000-3600 cm⁻¹) is particularly informative about the hydrogen bonding environment of the water molecules.[8] The presence of bands in this region is a definitive sign of hydration. Additionally, the H-O-H bending mode appears around 1600 cm⁻¹.[9] In the far-infrared region, a band corresponding to the Mg-OH₂O stretching vibration can be observed, providing direct evidence of the coordination of water to the magnesium cation.[1]

Cation-Anion Interactions

In the anhydrous state, vibrations corresponding to the Mg-O bond between the cation and the perchlorate anion (Mg-OClO₃) can be observed in the far-infrared and low-frequency Raman regions.[1] The presence and position of these bands provide insight into the strength of the cation-anion interaction. Upon hydration, these direct interactions are replaced by the coordination of water molecules to the magnesium ion.

Conclusion

Vibrational spectroscopy is an indispensable technique for the characterization of this compound and its various hydrated forms. By analyzing the positions, intensities, and splitting of the vibrational bands of the perchlorate anion and the water of hydration, detailed information about the molecular structure, symmetry, and bonding can be obtained. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling accurate identification and a deeper understanding of its chemical properties.

References

- 1. iris.unito.it [iris.unito.it]

- 2. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lpi.usra.edu [lpi.usra.edu]

- 4. This compound anhydrate, Mg(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the crystal structure of this compound hydrates by X-ray powder diffraction and the charge-flipping method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hou.usra.edu [hou.usra.edu]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hou.usra.edu [hou.usra.edu]

The Thermal Decomposition of Magnesium Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal decomposition pathway of magnesium perchlorate (B79767), a powerful oxidizing agent. A thorough understanding of its thermal behavior is critical for its safe handling, storage, and application in various scientific and industrial fields, including its use as a desiccant and in pyrotechnics. This document outlines the multi-step decomposition process, presents quantitative data from thermal analysis, details experimental protocols, and provides a visual representation of the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of magnesium perchlorate, particularly its common hexahydrate form (Mg(ClO₄)₂·6H₂O), is a multi-stage process involving initial dehydration followed by the decomposition of the anhydrous salt.

Dehydration of this compound Hexahydrate

This compound hexahydrate undergoes a stepwise dehydration upon heating, losing its six water molecules in three distinct stages to form the tetrahydrate, dihydrate, and finally the anhydrous salt. These dehydration steps are endothermic processes.

-

Step 1: Formation of Tetrahydrate. The hexahydrate first loses two molecules of water to form this compound tetrahydrate (Mg(ClO₄)₂·4H₂O).

-

Step 2: Formation of Dihydrate. Upon further heating, the tetrahydrate releases two more water molecules to yield this compound dihydrate (Mg(ClO₄)₂·2H₂O).

-

Step 3: Formation of Anhydrous Salt. The final two water molecules are removed at a higher temperature to form anhydrous this compound (Mg(ClO₄)₂).

Decomposition of Anhydrous this compound

The decomposition of anhydrous this compound is an exothermic process that occurs at elevated temperatures. The decomposition is complex and proceeds through at least two stages, ultimately yielding magnesium oxide (MgO), chlorine (Cl₂), and oxygen (O₂). The presence of any residual water can lead to the formation of hydrogen chloride (HCl) gas[1].

-

Stage 1: Formation of an Intermediate. The initial decomposition of anhydrous this compound is believed to form an intermediate species, postulated to be a magnesium oxide-perchlorate complex, along with the release of chlorine and oxygen.

-

Stage 2: Decomposition to Magnesium Oxide. This intermediate then decomposes at a higher temperature to the final stable product, magnesium oxide, with the further release of chlorine and oxygen.

The overall decomposition reaction for the anhydrous salt can be summarized as follows:

Mg(ClO₄)₂(s) → MgO(s) + Cl₂(g) + 3.5 O₂(g)

Quantitative Data from Thermal Analysis

The following table summarizes the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound hexahydrate. The temperatures and mass losses can vary slightly depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Process | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| 1 | Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O + 2H₂O | ~85 | ~130 | ~11.0 |

| 2 | Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O + 2H₂O | ~155 | ~150 | ~11.0 |

| 3 | Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂(s) + 2H₂O | ~195 | ~230 | ~11.0 |

| 4 | 2Mg(ClO₄)₂(s) → --INVALID-LINK-- + Cl₂(g) + 3.5O₂(g) | ~410 | ~435 | ~35.0 |

| 5 | --INVALID-LINK-- → 2MgO(s) + Cl₂(g) + 3.5O₂(g) | ~473 | ~480 | ~32.0 |

Note: The mass loss percentages are calculated based on the initial mass of the hexahydrate. The heat of formation for anhydrous this compound is reported as -568.90 kJ/mol[2][3].

Experimental Protocols

Accurate characterization of the thermal decomposition of this compound requires precise experimental techniques. The following are detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis using Mass Spectrometry (TGA-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with each stage of decomposition.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hexahydrate into a clean, tared alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min for at least 15 minutes prior to and during the experiment to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset and peak temperatures for each mass loss step from the TGA and its first derivative (DTG) curve, respectively.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal events (dehydration and decomposition) and determine their endothermic or exothermic nature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound hexahydrate into a clean, tared aluminum or gold-plated copper crucible. Hermetically seal the crucible.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the endothermic peaks corresponding to dehydration and the exothermic peaks corresponding to decomposition to determine the enthalpy change (ΔH) for each event.

-

Evolved Gas Analysis by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during each stage of decomposition.

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

Sample Preparation and TGA Setup: Follow the TGA protocol as described in section 3.1. Use helium as the purge gas for better thermal conductivity and lower background in the mass spectrometer.

-

MS Setup:

-

Heat the transfer line to approximately 200 °C to prevent condensation of evolved gases.

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-100 amu or to monitor specific m/z values for expected products (e.g., m/z 18 for H₂O, 32 for O₂, 35 and 37 for Cl, and 70, 72, and 74 for Cl₂).

-

-

Data Acquisition: Simultaneously record the mass loss from the TGA and the ion currents from the MS as a function of temperature.

-

Data Analysis:

-

Correlate the mass loss events from the TGA with the evolution of specific gases detected by the MS.

-

Analyze the mass spectra to confirm the identity of the evolved gaseous products at each decomposition stage.

-

Visualization of the Decomposition Pathway

The following diagrams illustrate the key relationships and the step-by-step thermal decomposition pathway of this compound hexahydrate.

References

The Ascendancy of Anhydrone: A Technical History of Magnesium Perchlorate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development and technical applications of magnesium perchlorate (B79767), a compound that has played a significant, albeit increasingly scrutinized, role in the modern laboratory. From its initial synthesis to its establishment as a preeminent drying agent, this document provides a comprehensive overview for scientific professionals.

A History of Discovery and Commercialization

Magnesium perchlorate, Mg(ClO₄)₂, was first prepared by Serullas.[1] However, its prominence as a laboratory chemical is largely attributed to the work of G. Frederick Smith and H.H. Willard. In a seminal 1922 paper, they detailed the preparation and properties of this compound, highlighting its exceptional capabilities as a drying agent.[1][2]

Commercial production soon followed, with G. Frederick Smith manufacturing the compound on a semi-industrial scale.[2] It was marketed under trade names such as "Anhydrone" and "Dehydrite," becoming a staple in laboratories for applications demanding stringent anhydrous conditions.[2] GFS Chemicals, founded by Smith in 1928, listed anhydrous this compound as its first manufactured product, a testament to its perceived importance in the scientific community.[2]

Physicochemical Properties and Performance

This compound is a white, crystalline, and highly deliquescent solid.[3] Its efficacy as a desiccant stems from its strong affinity for water molecules, readily forming hydrates.[4] It is recognized as one of the most efficient drying agents available for laboratory use, capable of reducing residual water in a gas stream to extremely low levels.[4]

Data Presentation: Comparative Desiccant Efficiency

The following table summarizes the performance of this compound in comparison to other common laboratory desiccants.

| Drying Agent | Formula | Residual Water (mg/L of air) | Capacity | Speed |

| This compound | Mg(ClO₄)₂ | 0.002 | High | High |

| Phosphorus Pentoxide | P₂O₅ | 0.00002 | High | High |

| Barium Oxide | BaO | 0.00065 | Medium | Medium |

| Calcium Oxide | CaO | 0.003 | High | Low |

| Calcium Chloride (anhydrous) | CaCl₂ | 0.14 - 0.25 | High | Medium |

| Sulfuric Acid (95%) | H₂SO₄ | 0.003 | High | High |